molecular formula C13H15ClN6 B10895434 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1H-pyrazole

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1H-pyrazole

Cat. No.: B10895434
M. Wt: 290.75 g/mol
InChI Key: YIBLWOWAFYBMSJ-UHFFFAOYSA-N
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Description

4-Chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1H-pyrazole: is a chemical compound with the following structural formula:

ClNC(H3)=NC(H3)=C(H3)NN\text{Cl} \, | \\ \text{N} - \text{C}(\text{H}_3) = \text{N} - \text{C}(\text{H}_3) = \text{C}(\text{H}_3) - \text{N} \\ | \, \text{N} Cl∣N−C(H3​)=N−C(H3​)=C(H3​)−N∣N

This compound belongs to the class of pyrazole derivatives and contains both a chloro substituent and two 1,3-dimethylpyrazolyl groups. It has been investigated for various applications due to its unique structure and potential pharmacological properties .

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Substitution: Substitution reactions can occur at the chloro group or the pyrazole rings.

    Reduction: Reduction processes may modify the functional groups.

Common Reagents and Conditions::

    Chlorination: Chlorine gas or chlorinating agents.

    Pyrazole Synthesis: Pyrazole ring formation typically involves cyclization reactions using hydrazine derivatives and carbonyl compounds.

Major Products:: The major products depend on the specific reaction conditions and the substituents present. These could include derivatives with altered functional groups or additional substituents.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules due to its unique pyrazole scaffold.

Biology and Medicine::

    Biological Activity: Investigations into its biological activity, such as enzyme inhibition or receptor binding, are ongoing.

    Drug Discovery: Researchers explore its potential as a lead compound for drug development.

Industry::

    Materials Science: Its unique structure may find applications in materials science, such as organic electronics or sensors.

Mechanism of Action

The exact mechanism by which 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1H-pyrazole exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s worth noting that the combination of chloro and pyrazole moieties in this compound makes it unique. Researchers may compare it to related pyrazole derivatives to understand its distinct properties.

Properties

Molecular Formula

C13H15ClN6

Molecular Weight

290.75 g/mol

IUPAC Name

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1H-pyrazole

InChI

InChI=1S/C13H15ClN6/c1-7-9(5-19(3)17-7)12-11(14)13(16-15-12)10-6-20(4)18-8(10)2/h5-6H,1-4H3,(H,15,16)

InChI Key

YIBLWOWAFYBMSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=C(C(=NN2)C3=CN(N=C3C)C)Cl)C

Origin of Product

United States

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